![molecular formula C22H19FN6O2S B2995163 N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-87-8](/img/structure/B2995163.png)
N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds are known for their extensive therapeutic uses . They have been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted significant attention due to their wide range of potential pharmaceutical activities . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The IR absorption spectra of similar compounds have characterized the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
1,2,4-Triazoles have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known . They have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .Physical And Chemical Properties Analysis
The IR spectrum of similar compounds shows signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications
Anticancer Applications
Compounds in this class have shown potential in anticancer treatments. They can interact with different target receptors, making them a promising pharmacophore with a bioactive profile .
Antimicrobial Applications
These compounds have demonstrated antimicrobial activities, making them potential candidates for the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Applications
The compounds have shown analgesic and anti-inflammatory properties, which could be useful in the development of pain relief and anti-inflammatory drugs .
Antioxidant Applications
These compounds have also shown antioxidant properties, which could be beneficial in the treatment of diseases caused by oxidative stress .
Antiviral Applications
The antiviral properties of these compounds could make them useful in the development of new antiviral drugs .
Enzyme Inhibitors
These compounds have shown potential as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Antibacterial Activity
A series of novel triazolo[4,3-a]pyrazine derivatives, which are structurally similar to your compound, have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Energetic Materials
Very thermostable energetic materials based on a fused-triazole have shown potential as energetic materials due to their good thermal stabilities and comparable detonation properties .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities . They have been reported to act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Mode of Action
It’s worth noting that in the case of similar 1,2,4-triazole derivatives acting as aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Result of Action
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific biological environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .
Safety and Hazards
properties
IUPAC Name |
N-[2-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2S/c23-16-6-8-17(9-7-16)25-20(30)14-32-21-11-10-18-26-27-19(29(18)28-21)12-13-24-22(31)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBOFZCDGXRPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


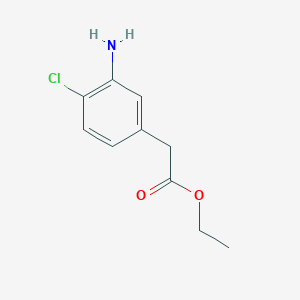
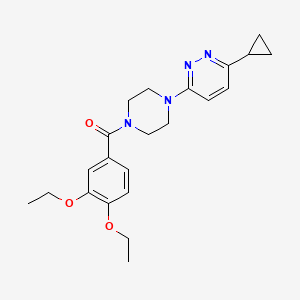
![(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide](/img/structure/B2995088.png)
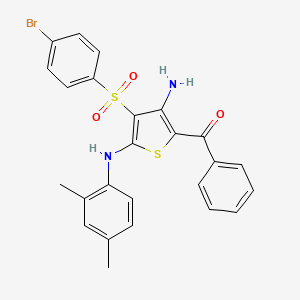
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)
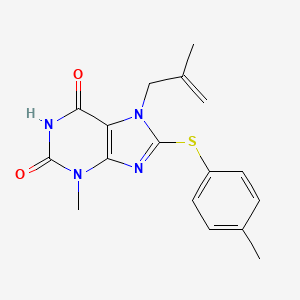
![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)

![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)
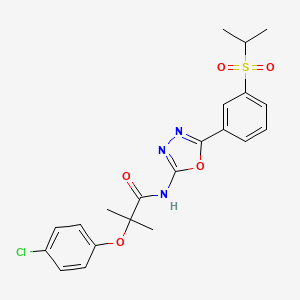
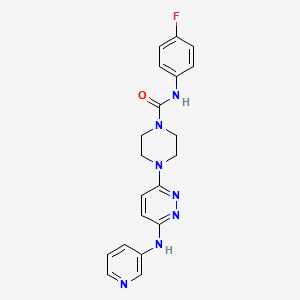
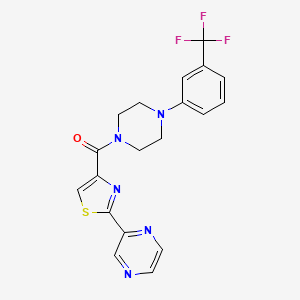
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)